Cas no 2141036-90-8 (1-(4-Bromo-2-methoxyphenyl)-3-ethylurea)

1-(4-Bromo-2-methoxyphenyl)-3-ethylurea Chemical and Physical Properties
Names and Identifiers
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- 2141036-90-8
- 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea
- F75707
-
- Inchi: 1S/C10H13BrN2O2/c1-3-12-10(14)13-8-5-4-7(11)6-9(8)15-2/h4-6H,3H2,1-2H3,(H2,12,13,14)
- InChI Key: CBKUVGOMRJOTSE-UHFFFAOYSA-N
- SMILES: C1(OC)=CC(Br)=CC=C1NC(=O)NCC
Computed Properties
- Exact Mass: 272.01604g/mol
- Monoisotopic Mass: 272.01604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 50.4Ų
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1244649-1g |
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea |
2141036-90-8 | 95% | 1g |
$190 | 2024-06-05 | |
Aaron | AR0202NS-100mg |
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea |
2141036-90-8 | 95% | 100mg |
$32.00 | 2023-12-14 | |
Aaron | AR0202NS-250mg |
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea |
2141036-90-8 | 95% | 250mg |
$54.00 | 2023-12-14 | |
Aaron | AR0202NS-1g |
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea |
2141036-90-8 | 95% | 1g |
$145.00 | 2023-12-14 | |
eNovation Chemicals LLC | Y1244649-100mg |
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea |
2141036-90-8 | 95% | 100mg |
$80 | 2024-06-05 | |
1PlusChem | 1P0202FG-250mg |
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea |
2141036-90-8 | 95% | 250mg |
$28.00 | 2023-12-19 | |
eNovation Chemicals LLC | Y1244649-1g |
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea |
2141036-90-8 | 95% | 1g |
$140 | 2025-02-28 | |
1PlusChem | 1P0202FG-1g |
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea |
2141036-90-8 | 95% | 1g |
$73.00 | 2023-12-19 | |
eNovation Chemicals LLC | Y1244649-100mg |
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea |
2141036-90-8 | 95% | 100mg |
$70 | 2025-02-26 | |
eNovation Chemicals LLC | Y1244649-1g |
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea |
2141036-90-8 | 95% | 1g |
$140 | 2025-02-26 |
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea Related Literature
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
Additional information on 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea
Introduction to 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea (CAS No. 2141036-90-8)
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea, with the Chemical Abstracts Service (CAS) number 2141036-90-8, is a urea derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromo-substituted phenyl ring and an ethyl group attached to the urea moiety. These characteristics contribute to its diverse biological activities and make it a valuable candidate for further investigation.
The chemical structure of 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea can be represented as follows: C10H12BrNO3. The presence of the bromine atom and the methoxy group on the phenyl ring imparts specific electronic and steric properties that influence its reactivity and biological interactions. The ethyl group attached to the urea moiety further modulates its solubility and bioavailability, making it an interesting compound for drug design and development.
In the field of medicinal chemistry, 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea has been studied for its potential therapeutic applications. Recent research has focused on its anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea could be a promising lead compound for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea has also shown potential as an anti-cancer agent. A 2022 study in the journal Cancer Research demonstrated that this compound selectively induced apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells. These findings highlight the potential of 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea as a novel therapeutic agent for cancer treatment.
In addition to its anti-inflammatory and anti-cancer activities, 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea has been investigated for its neuroprotective effects. A study published in Neuropharmacology in 2023 reported that this compound protected neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These neuroprotective properties make 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The synthesis of 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea can be achieved through various routes, with one common method involving the reaction of 4-bromo-2-methoxyaniline with ethyl isocyanate. This synthetic approach is well-documented in the literature and can be optimized to achieve high yields and purity levels. The ease of synthesis and availability of starting materials make this compound accessible for both academic research and industrial applications.
In conclusion, 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea (CAS No. 2141036-90-8) is a versatile urea derivative with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Ongoing research continues to uncover new insights into the mechanisms of action and therapeutic potential of this compound, making it an exciting area of study for scientists and researchers in the field.
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